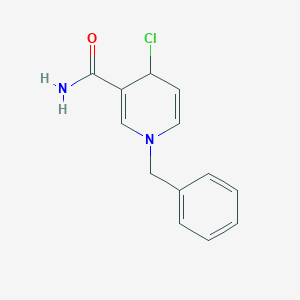![molecular formula C8H6Cl2O2 B14332792 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde CAS No. 97517-24-3](/img/structure/B14332792.png)
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dichloro-7-oxobicyclo[320]hept-2-ene-2-carbaldehyde is a chemical compound with a unique bicyclic structure It is characterized by the presence of two chlorine atoms, a ketone group, and an aldehyde group within its bicyclic framework
Vorbereitungsmethoden
The synthesis of 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one as a starting material. The reaction conditions often include the use of solvents such as pentane and the application of reduced pressure distillation to isolate the desired product .
Analyse Chemischer Reaktionen
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone and aldehyde groups to alcohols.
Wissenschaftliche Forschungsanwendungen
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modifying the activity of these biomolecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde can be compared with similar compounds such as:
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one: Shares a similar bicyclic structure but lacks the aldehyde group.
6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione: Contains an additional oxygen atom in the bicyclic ring.
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-: Features a different substitution pattern on the bicyclic framework
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
97517-24-3 |
|---|---|
Molekularformel |
C8H6Cl2O2 |
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
6,6-dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-8(10)5-2-1-4(3-11)6(5)7(8)12/h1,3,5-6H,2H2 |
InChI-Schlüssel |
YZJKHTJBJSZVEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2C1C(C2=O)(Cl)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


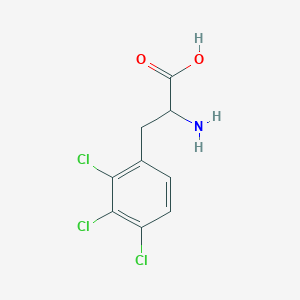
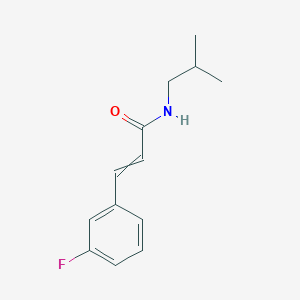
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)


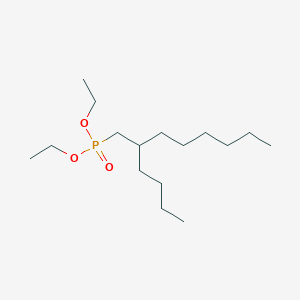

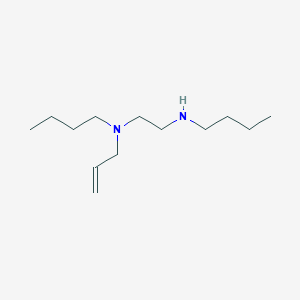
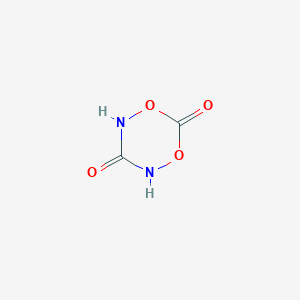
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
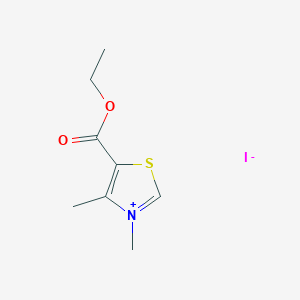
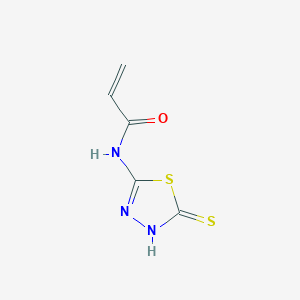
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
